molecular formula C24H20ClN3O5 B265232 N-(4-chlorophenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide

N-(4-chlorophenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide

Cat. No. B265232
M. Wt: 465.9 g/mol
InChI Key: YBWJFYVBKCIHSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide, also known as TC-G 1008, is a novel compound that has been synthesized for scientific research purposes. This compound has gained significant attention due to its potential applications in various fields of research, including medicinal chemistry, pharmacology, and neuroscience.

Mechanism of Action

The exact mechanism of action of N-(4-chlorophenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide 1008 is not fully understood. However, it is believed to act as a modulator of the sigma-1 receptor, which is a protein that is involved in various cellular processes, including calcium signaling, protein folding, and neurotransmitter release. By modulating the activity of the sigma-1 receptor, N-(4-chlorophenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide 1008 may have neuroprotective and neurorestorative effects.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide 1008 has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(4-chlorophenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide 1008 can reduce oxidative stress and inflammation, two processes that are associated with neurodegenerative diseases. In vivo studies have shown that N-(4-chlorophenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide 1008 can improve cognitive function and reduce motor deficits in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-chlorophenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide 1008 is its potential as a neuroprotective and neurorestorative agent. This makes it a promising candidate for the treatment of various neurodegenerative diseases. However, there are also limitations to using N-(4-chlorophenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide 1008 in lab experiments. For example, the synthesis of N-(4-chlorophenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide 1008 is a complex process that requires specialized equipment and skilled chemists. Additionally, the exact mechanism of action of N-(4-chlorophenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide 1008 is not fully understood, which makes it difficult to design experiments that target specific pathways.

Future Directions

There are several future directions for research on N-(4-chlorophenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide 1008. One area of research is the development of more efficient and scalable synthesis methods for N-(4-chlorophenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide 1008. Another area of research is the investigation of the effects of N-(4-chlorophenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide 1008 on other cellular processes, such as autophagy and mitochondrial function. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-chlorophenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide 1008 and its potential as a therapeutic agent for the treatment of neurodegenerative diseases.
In conclusion, N-(4-chlorophenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide 1008 is a novel compound that has gained significant attention for its potential applications in various fields of research. Its potential as a neuroprotective and neurorestorative agent makes it a promising candidate for the treatment of various neurodegenerative diseases. However, further research is needed to fully understand its mechanism of action and its limitations in lab experiments.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide 1008 involves a multistep process that includes the reaction of 4-chloroaniline with 3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid, followed by the coupling reaction with 4-(dimethylamino)pyridine and N,N'-dicyclohexylcarbodiimide. The final product is obtained by the reaction of the intermediate with benzoyl chloride. The synthesis of N-(4-chlorophenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide 1008 is a complex process that requires skilled chemists and specialized equipment.

Scientific Research Applications

N-(4-chlorophenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide 1008 has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, N-(4-chlorophenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide 1008 has been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, N-(4-chlorophenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide 1008 has been studied for its effects on the central nervous system, particularly its potential as a neuroprotective agent. In neuroscience, N-(4-chlorophenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide 1008 has been investigated for its effects on synaptic plasticity and memory formation.

properties

Product Name

N-(4-chlorophenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide

Molecular Formula

C24H20ClN3O5

Molecular Weight

465.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide

InChI

InChI=1S/C24H20ClN3O5/c1-30-19-12-14(13-20(31-2)21(19)32-3)22-27-24(33-28-22)18-7-5-4-6-17(18)23(29)26-16-10-8-15(25)9-11-16/h4-13H,1-3H3,(H,26,29)

InChI Key

YBWJFYVBKCIHSS-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3=CC=CC=C3C(=O)NC4=CC=C(C=C4)Cl

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3=CC=CC=C3C(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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